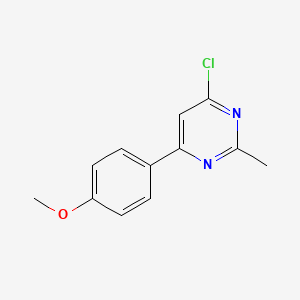

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine

概要

説明

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2-methyl-4-chloropyrimidine.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-methyl-4-chloropyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chlorine atom at the 4-position. Common nucleophiles include amines, thiols, and alkoxides.

Key Reactions:

-

Amine Substitution : Reacting with aliphatic or aromatic amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, THF) at 80–100°C yields 4-amino derivatives.

-

Thiol Substitution : Treatment with thiophenol or sodium hydrosulfide in ethanol produces 4-thiol derivatives.

-

Methoxy Substitution : Methanol under basic conditions replaces chlorine with methoxy groups .

Table 1: Substitution Reaction Conditions and Outcomes

| Nucleophile | Solvent | Temp (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Methylamine | DMF | 90 | 4-Methylamino derivative | 78 | |

| Thiophenol | EtOH | 70 | 4-Phenylthio derivative | 65 | |

| NaOMe | MeOH | Reflux | 4-Methoxy derivative | 85 |

Oxidation and Reduction

The methoxyphenyl group and methyl substituents undergo redox transformations.

Oxidation:

-

The methoxy group (-OCH₃) oxidizes to a hydroxyl group (-OH) using ceric ammonium nitrate (CAN) in acetonitrile.

-

The methyl group at the 2-position can oxidize to a carboxylic acid via KMnO₄ in acidic conditions .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative.

-

LiAlH₄ selectively reduces the methoxyphenyl group to a hydroxyphenyl group .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos .

Heterocyclic Reactions

The compound acts as a precursor in synthesizing fused heterocycles:

-

Cyclocondensation : Reacts with hydrazine to form pyrazolo[3,4-d]pyrimidines .

-

Diels-Alder Reactions : Participates in [4+2] cycloadditions with electron-rich dienes to form bicyclic systems .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position relative to the methoxy group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .

-

Bromination : Br₂ in CH₂Cl₂ yields mono-brominated derivatives .

Acid/Base-Mediated Transformations

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 4-chloro-2-methylpyrimidine compounds exhibit notable antimicrobial and anticancer activities. For instance, pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit various cancer cell lines and microbial strains. The structural modifications, such as the introduction of methoxy and chloro groups, enhance the biological activity of these compounds .

Anti-inflammatory Activity

Pyrimidine derivatives, including 4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine, have shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC50 values in the low micromolar range, comparable to established anti-inflammatory drugs like celecoxib . This suggests the potential for developing new anti-inflammatory agents based on this compound.

Synthesis and Chemical Applications

Building Blocks for Complex Molecules

this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations that can lead to the development of novel pharmacophores .

Intermediate in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It has been involved in the development of medications targeting conditions such as diabetes and cancer . The versatility of this compound makes it valuable in pharmaceutical research.

Agrochemical Applications

Potential Herbicide Development

The compound's structural characteristics suggest potential applications in agrochemistry, particularly in developing herbicides. Research indicates that similar pyrimidine derivatives can act as effective herbicides due to their ability to inhibit specific biological pathways in plants .

Case Study 1: Antimicrobial Activity

A study evaluated several pyrimidine derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity towards human cell lines, highlighting their therapeutic potential .

Case Study 2: Anti-inflammatory Effects

In a comparative analysis of anti-inflammatory agents, compounds derived from this compound were tested for COX inhibition. The findings demonstrated that these compounds were effective at low concentrations, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

作用機序

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine involves:

Molecular Targets: It targets specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways.

Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways, depending on the specific application.

類似化合物との比較

Similar Compounds

- 4-Chloro-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidine

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

- 2-Aminopyrimidine Derivatives

Uniqueness

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and material science.

生物活性

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is CHClNO. The compound features a pyrimidine ring with a chloro group and a methoxy-substituted phenyl moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit various enzymes by binding to their active sites, blocking their activity through hydrogen bonding and hydrophobic interactions.

- Antiviral Activity : Derivatives of this compound have shown significant effectiveness against wild-type and mutant strains of HIV-1, interfering with reverse transcriptase, which is crucial for viral replication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Studies suggest it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and interference with cell cycle progression .

- Antimicrobial Activity : It has demonstrated antibacterial and antifungal properties against various strains. For instance, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 4.69 to 22.9 µM against different bacterial strains .

- Anti-inflammatory Effects : Related pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). The IC50 values for certain derivatives were found to be in the low micromolar range, comparable to standard anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

特性

IUPAC Name |

4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTVDVFEVVXBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241485 | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142220-68-6 | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142220-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。